5-Amino-1-tert-butyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound containing a pyrrole ring with an amino group at the 5th position, a tert-butyl group at the 1st position, and a cyano group at the 3rd position. Its synthesis has been reported in various scientific publications, with modifications to optimize yield and purity [, ]. Characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and elemental analysis [, ].
While the specific research applications of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile are still being explored, its structural features suggest potential in several areas:
5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound characterized by a five-membered pyrrole ring. This ring contains four carbon atoms and one nitrogen atom, with specific functional groups attached: an amino group at the 5th position, a tert-butyl group at the 1st position, and a cyano group at the 3rd position. Its molecular formula is and it has a molecular weight of approximately 163.22 g/mol . The compound is often encountered as a yellow or orange solid, showcasing its unique structural properties that suggest potential reactivity in various chemical environments .
These reactions highlight the compound's versatility in synthetic organic chemistry.
Several synthesis methods for 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile have been reported:
These methods emphasize the adaptability and efficiency of synthesizing this compound in laboratory settings.
The applications of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile are still being explored, but potential areas include:
Interaction studies of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile are crucial for understanding its potential biological effects. Preliminary studies suggest that the compound may interact with various biomolecules, including proteins and nucleic acids. These interactions could be mediated by hydrogen bonding due to the presence of the amino group and other polar functional groups . Further research is necessary to elucidate these interactions fully.
Several compounds share structural similarities with 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
5-Amino-1-methyl-1H-pyrrole-3-carbonitrile | 159831-30-8 | 0.83 |
5-Amino-1-benzyl-1H-pyrrole-3-carbonitrile | 59661-27-7 | 0.86 |
2-Amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile | 804519-27-5 | 0.83 |
2-Amino-1-butyl-1H-pyrrole-3-carbonitrile | 114344-37-5 | 0.83 |
These compounds exhibit variations in substituents or structural modifications that may influence their reactivity and biological activity. The unique combination of the tert-butyl group and cyano functionality in 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile distinguishes it from these similar compounds, potentially leading to unique properties and applications in research and industry .
Irritant